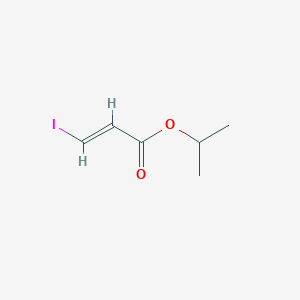
(E)-Isopropyl 3-iodoacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Isopropyl 3-iodoacrylate is an organic compound with the molecular formula C6H9IO2 It is an ester derivative of 3-iodoacrylic acid, where the hydrogen atom of the carboxyl group is replaced by an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-Isopropyl 3-iodoacrylate can be synthesized through several methods. One common approach involves the esterification of 3-iodoacrylic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct iodination of isopropyl acrylate using iodine and a suitable oxidizing agent such as hydrogen peroxide. This reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reactivity of iodine and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(E)-Isopropyl 3-iodoacrylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction Reactions: The compound can be reduced to the corresponding isopropyl 3-iodopropionate using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can yield various products depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of isopropyl 3-iodoacrylate epoxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in water or dichloromethane.
Major Products
Substitution: Formation of isopropyl 3-azidoacrylate, isopropyl 3-thiocyanatoacrylate, or isopropyl 3-methoxyacrylate.
Reduction: Formation of isopropyl 3-iodopropionate.
Oxidation: Formation of isopropyl 3-iodoacrylate epoxide.
Scientific Research Applications
(E)-Isopropyl 3-iodoacrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Explored for its role in the synthesis of drug candidates and intermediates in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (E)-Isopropyl 3-iodoacrylate in chemical reactions involves the electrophilic nature of the iodine atom, which makes it susceptible to nucleophilic attack. The ester group also plays a role in stabilizing reaction intermediates and facilitating various transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-iodoacrylate: Similar in structure but with an ethyl group instead of an isopropyl group.
Methyl 3-iodoacrylate: Contains a methyl group instead of an isopropyl group.
Propyl 3-iodoacrylate: Features a propyl group instead of an isopropyl group.
Uniqueness
(E)-Isopropyl 3-iodoacrylate is unique due to the presence of the isopropyl group, which can influence its reactivity and physical properties compared to its analogs. The steric hindrance and electronic effects of the isopropyl group can lead to different reaction outcomes and selectivities, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C6H9IO2 |
|---|---|
Molecular Weight |
240.04 g/mol |
IUPAC Name |
propan-2-yl (E)-3-iodoprop-2-enoate |
InChI |
InChI=1S/C6H9IO2/c1-5(2)9-6(8)3-4-7/h3-5H,1-2H3/b4-3+ |
InChI Key |
NHOLWHQNCDTEHC-ONEGZZNKSA-N |
Isomeric SMILES |
CC(C)OC(=O)/C=C/I |
Canonical SMILES |
CC(C)OC(=O)C=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



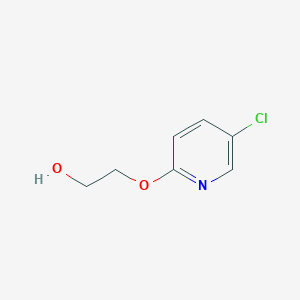
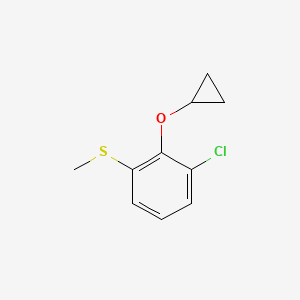
![5-[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenoxy]-5-oxopentanoic acid](/img/structure/B14807411.png)
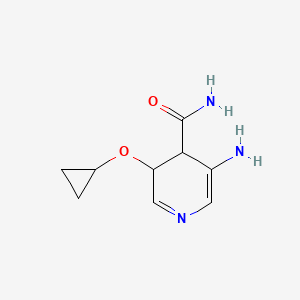
![Ethyl 3-[bis(4-chlorophenyl)methyl]indole-2-carboxylate](/img/structure/B14807422.png)
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B14807427.png)
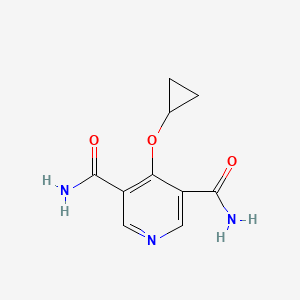
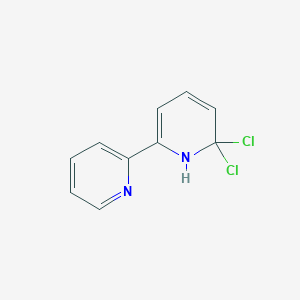
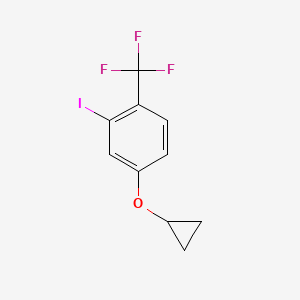


![N-{[2-({4-[(cyclopropylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}-4-fluorobenzamide](/img/structure/B14807465.png)

